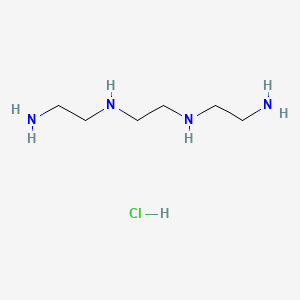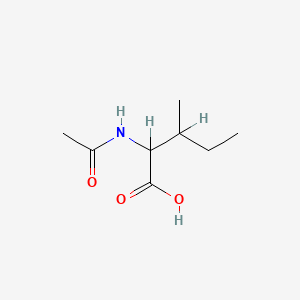
Triethylenetetramine tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of triethylenetetramine tetrahydrochloride typically involves the reaction of triethylenetetramine with hydrochloric acid. One improved process involves reacting protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the dihydrochloride salt with high purity . This method helps control the formation of inorganic impurities and undesired salts significantly .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protected triethylenetetramine and controlled addition of hydrochloric acid are crucial steps in the industrial production process .
化学反応の分析
Types of Reactions
Triethylenetetramine tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine groups in triethylenetetramine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Chelation: The reaction with copper (II) ions typically occurs in aqueous solutions at physiological pH.
Substitution Reactions: These reactions often require the presence of suitable leaving groups and can be facilitated by solvents like methanol or ethanol.
Major Products
Chelation: The major product is a stable copper (II)-triethylenetetramine complex.
Substitution Reactions: The products depend on the specific substituents involved in the reaction.
科学的研究の応用
Triethylenetetramine tetrahydrochloride has a wide range of scientific research applications:
作用機序
Triethylenetetramine tetrahydrochloride exerts its effects primarily through chelation of copper (II) ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity . The compound targets copper ions and forms stable complexes that are excreted via urine . In cancer research, it has been shown to inhibit telomerase and possess anti-angiogenesis properties .
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties but less selective for copper (II) ions.
Diethylenetriamine: Another polyamine with similar applications but different structural properties.
Spermidine and Spermine: Naturally occurring polyamines with structural similarities to triethylenetetramine.
Uniqueness
Triethylenetetramine tetrahydrochloride is unique due to its high selectivity for copper (II) ions and its effectiveness in treating Wilson’s disease. Its ability to form stable complexes with copper makes it particularly valuable in medical and industrial applications .
特性
CAS番号 |
21121-06-2 |
|---|---|
分子式 |
C6H19ClN4 |
分子量 |
182.69 g/mol |
IUPAC名 |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H18N4.ClH/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H |
InChIキー |
XPVOJYDIBHYVFL-UHFFFAOYSA-N |
SMILES |
C(CNCCNCCN)N.Cl |
正規SMILES |
C(CNCCNCCN)N.Cl |
関連するCAS |
4961-40-4 |
溶解性 |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














